
N-Acetyl-3,5-dinitro-l-tyrosine
Overview
Description
N-Acetyl-3,5-dinitro-l-tyrosine is a derivative of the amino acid tyrosine. It is known for its role as a pepsin inhibitor and has been utilized in various biochemical studies to understand enzyme-substrate interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine typically involves the nitration of N-Acetyl-l-tyrosine. The process begins with the acetylation of l-tyrosine to form N-Acetyl-l-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3,5-dinitro-l-tyrosine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.
Major Products
Reduction: The major products are N-Acetyl-3,5-diamino-l-tyrosine.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Scientific Research Applications
Chemistry
N-Acetyl-3,5-dinitro-L-tyrosine serves as a reagent in organic synthesis. Its unique chemical properties make it a valuable precursor for synthesizing other compounds. It is particularly useful in redox reactions due to the presence of nitro groups, which can be reduced to amino groups under specific conditions .
Biology
In biological studies, this compound has been investigated for its potential role in enzyme inhibition and protein modification. The compound's ability to interact with proteins makes it a candidate for studying enzyme kinetics and mechanisms of action. For example, it has been used to explore the catalytic activity of pepsin and other enzymes, providing insights into substrate binding and reaction rates .
Medicine
The therapeutic potential of this compound is being explored, particularly as an anti-inflammatory agent. Research indicates that compounds with similar structures can modulate inflammatory responses, suggesting that this compound may have beneficial effects in conditions characterized by excessive inflammation .
Industrial Applications
In industrial settings, this compound is utilized as a chemical intermediate in the production of various materials. Its reactivity allows it to participate in diverse chemical processes, making it a versatile compound in synthetic chemistry.
Enzyme Kinetics
A study focusing on the kinetics of pepsin-catalyzed reactions utilized this compound as a substrate. The research aimed to determine the rate-determining steps in these enzymatic reactions. By analyzing how this compound interacts with pepsin, researchers could derive important parameters related to enzyme efficiency and substrate specificity .
Pharmacokinetics in Anorexia Nervosa
Another case study examined the pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa. While not directly studying this compound, the findings provide context for understanding how modifications to tyrosine can impact metabolic responses. The study highlighted variations in blood tyrosine levels following supplementation, which may be relevant for understanding the effects of similar compounds on neurotransmitter synthesis .
Mechanism of Action
The mechanism of action of N-Acetyl-3,5-dinitro-l-tyrosine involves its interaction with the active site of enzymes such as pepsin. By binding to the substrate-binding region, it inhibits the enzyme’s ability to hydrolyze peptide bonds, thereby reducing its activity. This interaction is primarily due to the presence of the nitro groups, which enhance its binding affinity to the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-l-tyrosine: A precursor in the synthesis of N-Acetyl-3,5-dinitro-l-tyrosine, used in studies of protein synthesis and energy metabolism.
3,5-Dinitro-l-tyrosine: Similar in structure but lacks the acetyl group, used in biochemical studies.
N-Acetyl-5-chloro-3-nitro-l-tyrosine: Another derivative with different substituents, used in crystallographic studies.
Uniqueness
This compound is unique due to its dual nitro groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in enzyme inhibition studies and as a reagent in various chemical reactions .
Biological Activity
N-Acetyl-3,5-dinitro-l-tyrosine (NADNT) is a modified derivative of the amino acid tyrosine, notable for its unique biochemical properties and applications in various fields of research. This article explores the biological activity of NADNT, focusing on its mechanisms of action, biochemical interactions, and implications in scientific research.
Overview of this compound
NADNT is characterized by the presence of two nitro groups at the 3 and 5 positions of its aromatic ring, along with an acetyl group. Its chemical formula is with a molecular weight of approximately 293.17 g/mol. The compound serves as a pepsin inhibitor , which has significant implications for protein digestion and enzyme-substrate interactions in biochemical studies.
NADNT primarily functions as an inhibitor of pepsin, a key enzyme involved in protein digestion. The mechanism involves:
- Binding to Pepsin : NADNT interacts with the active site of the pepsin enzyme, specifically targeting the substrate-binding region. This interaction effectively inhibits the enzyme's activity, leading to decreased protein hydrolysis in the stomach.
- Impact on Protein Digestion : By inhibiting pepsin, NADNT alters the digestive process, which can have downstream effects on nutrient absorption and metabolism.
NADNT exhibits several important biochemical properties:
- Enzyme Interactions : It serves as an artificial substrate for enzymes such as tyrosine aminotransferase, although it shows zero activity with this enzyme compared to natural tyrosine.
- Hydrolysis and Elimination : Studies indicate that NADNT undergoes hydrolysis to release tyrosine; however, its elimination rates vary significantly between individuals with hepatic dysfunction and healthy subjects .
Research Applications
NADNT has been utilized in various scientific investigations:
- Biochemistry : It is employed to study enzyme-substrate interactions and the hydrolysis mechanisms related to pepsin.
- Molecular Biology : Researchers use NADNT to explore protein synthesis pathways and energy metabolism due to its structural similarity to tyrosine.
- Medicinal Chemistry : The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications.
- Industrial Chemistry : NADNT is investigated for potential use as a reagent in synthesizing other chemical compounds.
Case Studies and Research Findings
Several studies highlight the biological activity and implications of NADNT:
- Pepsin Inhibition Studies : Research has demonstrated that NADNT effectively inhibits pepsin activity in vitro, leading to reduced protein digestion rates. This property is crucial for understanding digestive disorders and developing enzyme inhibitors for therapeutic purposes .
- Hepatic Dysfunction Impact : A study involving patients with hepatic dysfunction revealed that while NADNT's elimination was not grossly affected by liver conditions, it did not significantly elevate plasma tyrosine levels post-infusion. This suggests that while NADNT can be used in parenteral nutrition formulations, its efficacy may be limited in certain patient populations .
Comparative Analysis
The following table summarizes key characteristics of various tyrosine derivatives compared with NADNT:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Acetylated form with two nitro groups | Pepsin inhibitor; alters protein digestion |
3-Nitro-L-Tyrosine | One nitro group at position 3 | Less reactive; limited applications |
5-Nitro-L-Tyrosine | One nitro group at position 5 | Similar reactivity profile but fewer applications |
3,5-Diamino-L-Tyrosine | Amino groups replacing nitro groups | Enhanced biological activity compared to dinitro form |
Q & A
Q. What are the established synthetic routes for N-Acetyl-3,5-dinitro-l-tyrosine, and how can researchers optimize reaction conditions to improve yield?
Basic Research Question
The synthesis typically involves electrophilic aromatic nitration of N-Acetyl-l-tyrosine. A method analogous to bromination (as seen in dibromo derivatives) would use nitric acid or mixed acid systems under controlled conditions. Key steps include:
Protection : Acetylation of the tyrosine amine group to prevent undesired side reactions.
Nitration : Introducing nitro groups at the 3,5-positions using HNO₃/H₂SO₄ or acetyl nitrate.
Purification : Recrystallization from methanol/water or chromatography.
Optimization Tips :
- Maintain temperatures below 0°C to minimize decomposition.
- Use anhydrous conditions to avoid hydrolysis of the acetyl group.
- Monitor reaction progress via TLC or HPLC. Crystallographic data for related compounds (e.g., dibromo analogs) suggest steric hindrance from nitro groups may require extended reaction times .
Q. How do steric and electronic effects of nitro groups in this compound influence its crystal packing and intermolecular interactions compared to halogenated analogs?
Advanced Research Question
The nitro group’s strong electron-withdrawing nature and planar geometry significantly alter molecular conformation and packing vs. halogenated analogs (e.g., dibromo derivatives):
Key Insight : Nitro groups facilitate tighter π-π stacking and hydrogen-bonding networks, potentially increasing thermal stability but reducing solubility in polar solvents .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Basic Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
- Molecular ion [M+H]⁺ at m/z 330.2 (C₁₁H₁₁N₃O₈).
Validation : Cross-reference with X-ray crystallography data (e.g., unit cell parameters) to confirm structural assignments .
Q. In enzymatic studies, how does this compound ethyl ester serve as a substrate, and what mechanistic insights can be derived from its kinetic parameters?
Advanced Research Question
The ethyl ester derivative acts as a chromogenic substrate for esterases and proteases. Hydrolysis releases the nitrotyrosine moiety, detectable via UV-Vis (λₘₐₓ ~400 nm).
Experimental Design :
- Kinetic Assay : Monitor absorbance increase at 400 nm under varying substrate concentrations.
- Data Analysis :
Contradiction Alert : Some studies report non-Michaelis behavior due to nitro group-mediated enzyme inhibition, requiring Lineweaver-Burk plots for validation .
Q. How can researchers resolve discrepancies in reported crystallographic data for nitrotyrosine derivatives?
Data Contradiction Analysis
Discrepancies in bond lengths/angles may arise from:
- Temperature Effects : Data collected at 125 K vs. room temperature (e.g., Br⋯Br contacts shrink at lower temps) .
- Refinement Methods : Restrained vs. unrestrained H-atom positioning (see N-Acetyl-3,5-dibromo-l-tyrosine’s 0.85 Å N–H constraint) .
Resolution Strategy :
Re-refine raw diffraction data with updated software (e.g., SHELXL-2023).
Validate against geometric restraints (e.g., Engh-Huber parameters).
Cross-check with spectroscopic data to confirm functional group orientations .
Q. What are the challenges in computational modeling of this compound’s electronic properties?
Advanced Research Question
Nitro groups introduce complexity due to:
- Charge Distribution : High electron density at O atoms requires hybrid functionals (e.g., B3LYP-D3) for accurate DFT calculations.
- Conformational Flexibility : Rotational barriers of nitro groups (~5–10 kcal/mol) necessitate molecular dynamics simulations.
Validation : Compare computed IR spectra with experimental data to refine force fields .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKZKLOBRPCKTF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021071 | |
Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-00-4 | |
Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.